2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL
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Overview
Description
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is a complex organic compound that features a nitro group, a triazole ring, and a phenolic structure
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors .
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been associated with a variety of biological activities .
Action Environment
It’s known that the properties of 1,2,4-triazole compounds, such as high density, positive heats of formation, high thermal stabilities, good sensitivities, and excellent detonation performances, make them promising for use as energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL typically involves multiple steps. One common method starts with the nitration of a phenolic compound to introduce the nitro group. This is followed by the introduction of the triazole ring through a series of reactions involving triazole precursors and sulfur-containing reagents. The final step involves the formation of the sulfanyl linkage between the triazole ring and the phenolic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include esters or ethers of the phenolic compound.
Scientific Research Applications
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Contains similar triazole and nitro groups.
Uniqueness
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is unique due to the presence of both a nitro group and a triazole ring linked by a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-nitro-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-8-2-1-6(3-7(8)13(15)16)4-17-9-10-5-11-12-9/h1-3,5,14H,4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXAUUSUQKWGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC=NN2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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